molecular formula C13H17Cl2NO B7933144 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide

Cat. No.: B7933144
M. Wt: 274.18 g/mol
InChI Key: AUCLGZGHALBFOA-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an isopropyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide typically involves multiple steps. One common method is the Friedel-Crafts acylation reaction, followed by subsequent modifications. The general steps are as follows:

    Friedel-Crafts Acylation: The reaction of 3-chloroacetophenone with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acylated product is then reduced to form the corresponding ethyl derivative.

    Substitution: The ethyl derivative undergoes substitution with isopropylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chlorophenyl)acetamide
  • N-(2,6-Dimethylphenyl)chloroacetamide
  • N-(3-methoxybenzyl)acetamide

Uniqueness

2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-isopropyl-acetamide is unique due to its specific structural features, such as the presence of both chloro and isopropyl groups. These features may confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-chloro-N-[1-(3-chlorophenyl)ethyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-9(2)16(13(17)8-14)10(3)11-5-4-6-12(15)7-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCLGZGHALBFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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